Ethyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. This compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 1st and 3rd positions, and an ethyl ester group at the 2nd position of the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate typically involves the bromination of 1,3-dimethyl-1H-pyrrole-2-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include pyrrole-2-carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include the corresponding alcohols or reduced derivatives.
Scientific Research Applications
Ethyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Lacks the bromine atom, leading to different reactivity and biological properties.
Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the ethyl ester group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H12BrNO2 |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
ethyl 5-bromo-1,3-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H12BrNO2/c1-4-13-9(12)8-6(2)5-7(10)11(8)3/h5H,4H2,1-3H3 |
InChI Key |
NEKBZRFYOPDHJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.